(4R,5S)-azepane-4,5-diol hydrochloride
CAS No.:
Cat. No.: VC18121202
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H14ClNO2 |
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Molecular Weight | 167.63 g/mol |
IUPAC Name | (4S,5R)-azepane-4,5-diol;hydrochloride |
Standard InChI | InChI=1S/C6H13NO2.ClH/c8-5-1-3-7-4-2-6(5)9;/h5-9H,1-4H2;1H/t5-,6+; |
Standard InChI Key | GSUBYULQGCEZOK-KNCHESJLSA-N |
Isomeric SMILES | C1CNCC[C@@H]([C@@H]1O)O.Cl |
Canonical SMILES | C1CNCCC(C1O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
(4R,5S)-Azepane-4,5-diol hydrochloride is a seven-membered azepane ring system substituted with hydroxyl groups at the 4R and 5S positions, forming a vicinal diol configuration. The hydrochloride salt enhances its solubility in aqueous media, a critical feature for biological applications. The stereochemistry is pivotal for its interaction with enzymatic active sites, as demonstrated by crystallographic studies of analogous azepane inhibitors .
Stereochemical Configuration
The (4R,5S) configuration ensures optimal hydrogen bonding with acid-β-glucosidase (GCase), a lysosomal enzyme implicated in Gaucher disease. X-ray diffraction data of related azepanes reveal that the diol groups engage in hydrogen bonding with catalytic residues (e.g., Asp127 and Glu340 in GCase), stabilizing the enzyme in a closed conformation . This stereospecificity distinguishes it from enantiomers with reduced inhibitory potency.
Molecular Properties
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Molecular Formula:
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Molecular Weight: 183.64 g/mol
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pKa: Predicted values of 9.2 (amine) and 13.5 (diol) suggest protonation at physiological pH .
Synthesis and Optimization
The synthesis of (4R,5S)-azepane-4,5-diol hydrochloride employs stereoselective strategies to establish the vicinal diol configuration. A representative pathway, adapted from methodologies for related azepanes , involves:
Key Synthetic Steps
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Chiral Epoxide Formation:
D-Mannitol serves as a chiral precursor, undergoing protection and oxidation to yield a diepoxide intermediate. For example, treatment with 2,2-dimethoxypropane and pyridinium p-toluenesulfonate generates a dioxolane-protected diol, which is subsequently epoxidized . -
Ring-Opening Amination:
The epoxide undergoes nucleophilic attack by ammonia or a protected amine, followed by acid-mediated cyclization to form the azepane ring. Stereochemical control is achieved via neighboring group participation or asymmetric catalysis . -
Hydrochloride Salt Formation:
The free base is treated with hydrochloric acid in methanol, yielding the crystalline hydrochloride salt. Purification via recrystallization ensures >95% enantiomeric excess .
Reaction Optimization
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Yield: 52–87% for critical steps, depending on protecting groups (e.g., tert-butyldimethylsilyl) .
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Spectral Data:
Pharmacological Activity
Glycosidase Inhibition
(4R,5S)-Azepane-4,5-diol hydrochloride exhibits competitive inhibition against acid-β-glucosidase (GCase), with an IC of 1.2 μM . Comparative studies highlight its superiority over non-vicinal diol analogs, underscoring the importance of stereochemistry .
Physicochemical and Stability Profiles
Stability Under Physiological Conditions
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pH Stability: Retains >90% activity after 24 hours at pH 7.4 (mimicking endoplasmic reticulum conditions) .
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Thermal Denaturation: increases by 8°C in the presence of GCase, indicating enzyme stabilization .
Solubility and Bioavailability
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LogP: -1.3 (hydrochloride salt), favoring aqueous solubility .
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Permeability: Caco-2 assay shows moderate absorption (P = 12 × 10 cm/s) .
Applications and Future Directions
Drug Development
The compound’s ability to stabilize GCase makes it a candidate for pharmacological chaperone therapy in Gaucher disease. Preclinical studies demonstrate a 2.5-fold increase in lysosomal enzyme activity in patient-derived fibroblasts .
Industrial Catalysis
Patent literature (WO2022020752A1) highlights azepane derivatives in liquid crystal scaffolds, though applications for this specific compound remain unexplored .
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